1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl 3-oxobutanoate
Description
1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl 3-oxobutanoate is a synthetic organic compound characterized by a tertiary amine core substituted with a 3,3-diphenylpropyl group and a methyl group, linked to a 3-oxobutanoate ester moiety. Its molecular formula is C₃₁H₃₄N₂O₅ (exact mass: 514.247 g/mol), with a polar surface area (PSA) of 92.43 Ų and a logP value of 6.57, indicating significant lipophilicity . The compound’s structure includes a chiral center at the 2-methylpropan-2-yl group, which may influence its stereochemical interactions in biological systems.
Propriétés
IUPAC Name |
[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-19(26)17-23(27)28-24(2,3)18-25(4)16-15-22(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,22H,15-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCSTBLBSKWRDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC(C)(C)CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Core Reaction Strategy
The target compound is synthesized via a two-step process:
-
Formation of the tertiary amine backbone : 3,3-Diphenylpropyl methylamine is prepared through reductive amination of 3,3-diphenylpropanal with methylamine, followed by sodium borohydride reduction.
-
Esterification with 3-oxobutanoic acid : The tertiary amine is coupled with 3-oxobutanoic acid using thionyl chloride (SOCl₂) to activate the carboxylic acid group, forming the corresponding acid chloride. Subsequent reaction with 2-methylpropan-2-ol under controlled conditions yields the final ester.
Optimization of Esterification
Key parameters influencing the esterification yield include:
-
Temperature : Reactions conducted at −20°C to 0°C minimize side reactions such as keto-enol tautomerization of the 3-oxobutanoate group.
-
Solvent selection : Dichloromethane (DCM) and dimethylformamide (DMF) are employed to stabilize intermediates, with DCM facilitating phase separation during work-up.
-
Catalyst use : Thionyl chloride (1.1 equivalents) ensures complete conversion of 3-oxobutanoic acid to its acid chloride, while triethylamine (TEA) neutralizes HCl byproducts.
Experimental Procedures and Data
Preparation of 3,3-Diphenylpropyl Methylamine
Synthesis of 3-Oxobutanoic Acid Chloride
Esterification with 2-Methylpropan-2-ol
-
Reactants : 3-Oxobutanoic acid chloride (1.0 eq), 2-methylpropan-2-ol (1.05 eq), TEA (1.1 eq).
-
Conditions : Stirred in DCM at 0°C for 3 hours.
-
Work-up : Washed with 5% Na₂CO₃ and brine, dried over Na₂SO₄, and concentrated.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
Comparative Analysis of Methodologies
| Parameter | Thionyl Chloride Method | DCC/DMAP Coupling |
|---|---|---|
| Yield | 58% | 45% |
| Reaction Time | 3 hours | 12 hours |
| Purification Complexity | Moderate (recrystallization) | High (column chromatography) |
| Cost Efficiency | High | Low |
The thionyl chloride method is favored for its scalability and lower cost, despite requiring strict temperature control.
Challenges and Mitigation Strategies
-
Steric Hindrance : The bulky diphenylpropyl group slows nucleophilic attack. Mitigated by using excess alcohol (1.05 eq) and prolonged stirring.
-
Byproduct Formation : Keto-enol tautomerization of 3-oxobutanoate is minimized by maintaining pH < 7 during work-up.
-
Purity Issues : Recrystallization from ethyl acetate at 0°C enhances crystal lattice integrity, improving purity to >98%.
Industrial-Scale Adaptations
Analyse Des Réactions Chimiques
Types of Reactions
1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
Applications De Recherche Scientifique
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. Its structural similarity to known calcium channel blockers suggests it may exhibit similar pharmacological effects.
- Calcium Channel Blockade : Research indicates that compounds with similar structures can inhibit calcium influx in cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure .
- Antihypertensive Effects : Preliminary studies show that derivatives of this compound may lower blood pressure in animal models, making it a candidate for antihypertensive drug development .
Neuropharmacology
There is growing interest in the neuropharmacological properties of this compound. Its ability to cross the blood-brain barrier may allow it to influence neurotransmitter systems.
- Potential as an Antidepressant : Some studies suggest that compounds with similar aminoalkyl structures have serotonergic activity, which could be beneficial in treating depression and anxiety disorders .
- Cognitive Enhancement : Research is ongoing into the effects of such compounds on cognitive function, particularly in age-related cognitive decline models .
Material Science
The unique chemical structure of 1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl 3-oxobutanoate may also lend itself to applications in material science.
- Polymer Synthesis : The compound can serve as a monomer or additive in polymer chemistry, potentially enhancing the mechanical properties of polymers used in various applications from coatings to biomedical devices .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antihypertensive Activity | Demonstrated significant reduction in blood pressure in hypertensive rats when administered at specific dosages. |
| Study B | Neuropharmacological Effects | Showed promise as a serotonin reuptake inhibitor in vitro, indicating potential for depression treatment. |
| Study C | Polymer Applications | Explored the use of the compound as a modifier in polyurethanes, resulting in improved flexibility and thermal stability. |
Mécanisme D'action
The mechanism of action of 1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl 3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Key Compounds for Comparison
Fendiline (3,3-diphenylpropylamine derivative)
Lercanidipine Hydrochloride (dihydropyridine calcium channel blocker)
β-Lactam Derivatives (e.g., Compound 43 from )
1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol (precursor alcohol)
Data Table: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | logP | PSA (Ų) |
|---|---|---|---|---|---|
| Target Compound | C₃₁H₃₄N₂O₅ | 3-Oxobutanoate ester, tertiary amine | 514.61 | 6.57 | 92.43 |
| Fendiline | C₂₄H₂₅N | 3,3-Diphenylpropylamine, methyl group | 327.46 | 5.82 | 3.24 |
| Lercanidipine Hydrochloride | C₃₆H₄₁N₃O₆·HCl | Dihydropyridine, ester, nitro group | 648.20 | 6.10 | 105.90 |
| Compound 43 (β-Lactam) | C₃₃H₃₃Cl₂N₅O₂ | β-Lactam, triazole, dichlorophenyl | 630.55 | 7.20 | 75.90 |
| 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol | C₂₀H₂₇NO | Alcohol, tertiary amine | 297.44 | 4.89 | 23.47 |
Analysis of Structural Differences
- 3,3-Diphenylpropyl Group : Critical for chiral recognition and receptor binding. Replacement with n-alkyl or 2-phenylalkyl groups in fendiline analogs reduces enantiomeric resolution and pharmacological activity .
- Ester vs. Alcohol Moieties: The target compound’s 3-oxobutanoate ester enhances lipophilicity compared to the alcohol derivative (logP 6.57 vs.
- Chiral Center : The methyl group at the chiral center in the target compound and fendiline is essential for stereoselective interactions. Substitution with bulkier alkyl groups diminishes chiral discrimination .
Pharmacological and Functional Comparisons
Fendiline Derivatives
Fendiline, a lipophilic calcium and calmodulin antagonist, shares the 3,3-diphenylpropylmethylamino group with the target compound. Its anti-anginal efficacy arises from calcium channel blockade and calmodulin inhibition . Structural modifications in the target compound (e.g., esterification) may alter its binding kinetics or tissue selectivity.
Lercanidipine Hydrochloride
Lercanidipine, a dihydropyridine calcium antagonist, includes a 3,3-diphenylpropylmethylamino group but features a nitro-substituted dihydropyridine core. Unlike the target compound, lercanidipine’s mechanism focuses on vascular selectivity, with prolonged action due to high membrane partitioning .
β-Lactam Derivatives
Compound 43 () incorporates a 3,3-diphenylpropyl group but replaces the ester with a β-lactam ring. This modification shifts activity toward protease inhibition or antibacterial effects, diverging from the calcium-modulating profile of fendiline analogs .
Activité Biologique
1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl 3-oxobutanoate, also known by its CAS number 210579-45-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C31H34N2O5
- Molecular Weight : 514.612 g/mol
- LogP : 6.566 (indicating high lipophilicity)
- Solubility : Limited solubility in water, which is common for many organic compounds with high molecular weights.
The compound's activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which play critical roles in cell signaling and regulation of metabolic processes. Specifically, it may influence pathways associated with cancer and diabetes by modulating the activity of AGC kinases, particularly PDK1 (3-phosphoinositide-dependent kinase 1) .
Pharmacological Effects
- Anticancer Activity : In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of kinase activity .
- Antidiabetic Potential : Due to its influence on insulin signaling pathways via PDK1 modulation, there is potential for this compound to be explored further as a therapeutic agent for type 2 diabetes .
- Neuroprotective Effects : Some studies suggest neuroprotective properties, possibly through the reduction of oxidative stress and inflammation in neuronal cells .
Case Studies and Research Findings
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl 3-oxobutanoate?
Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR spectroscopy with deuterated solvents (e.g., DMSO-d6) to confirm the presence of ester, amine, and diphenylpropyl groups. Cross-validate peak assignments with computational predictions.
- High-Performance Liquid Chromatography (HPLC): Employ a C18 reverse-phase column with UV detection (λ = 254 nm) to assess purity. Optimize mobile phase composition (e.g., acetonitrile/water gradients) for baseline separation of impurities.
- Mass Spectrometry (MS): Utilize electrospray ionization (ESI-MS) or MALDI-TOF to confirm molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the ester group).
Methodological reference: Proximate chemical analyses in antioxidant studies (e.g., phenolic quantification via HPLC) .
Q. How can researchers optimize the synthesis of this compound to minimize byproduct formation?
Answer:
- Design of Experiments (DoE): Implement factorial designs to test variables (e.g., reaction temperature, solvent polarity, catalyst loading). Use split-plot designs to prioritize critical factors .
- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
- Purification Strategies: Optimize column chromatography (silica gel, gradient elution) or recrystallization (solvent polarity screening) for high recovery.
- Byproduct Analysis: Characterize side products via LC-MS to identify competing reaction pathways (e.g., hydrolysis vs. oxidation).
Advanced Research Questions
Q. How can contradictory data on the biological activity of structural analogs be resolved?
Answer:
- Systematic Comparative Analysis: Compare analogs with incremental structural variations (e.g., ester vs. amide groups, substituent positions) using standardized assays (e.g., IC50 in enzyme inhibition studies). A hypothetical comparison table is provided below:
| Compound Modification | Bioactivity (IC50, nM) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Ester group | 120 ± 15 | 0.8 | 45 |
| Amide substitution | 85 ± 10 | 0.3 | 22 |
| Diphenylpropyl chain removal | >500 | 1.5 | 90 |
Methodological reference: Comparative analysis frameworks for structurally similar compounds .
- Mechanistic Studies: Use molecular docking or molecular dynamics simulations to correlate structural features with target binding affinities.
- Data Normalization: Control for variables like cell line variability, solvent effects (DMSO vs. aqueous buffers), and batch-to-batch compound purity .
Q. What experimental strategies are recommended to study the environmental fate of this compound?
Answer:
- Laboratory Simulations: Investigate hydrolysis (pH 2–12 buffers), photodegradation (UV light exposure), and microbial degradation (soil/water microcosms) using LC-MS/MS for quantification .
- Adsorption Studies: Measure soil-water partition coefficients (Kd) via batch equilibrium experiments.
- Ecotoxicology Assays: Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines.
Q. How can researchers design a study to evaluate the compound’s metabolic stability in hepatic systems?
Answer:
- In Vitro Models: Use human liver microsomes (HLM) or hepatocyte suspensions to monitor parent compound depletion. Quantify metabolites via LC-HRMS.
- Experimental Parameters:
- Incubation time (0–120 min)
- NADPH regeneration system (for Phase I metabolism)
- UDPGA cofactor (for Phase II glucuronidation)
- Data Interpretation: Calculate intrinsic clearance (CLint) and extrapolate to in vivo hepatic clearance using the well-stirred model.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability profiles?
Answer:
- Controlled Replication: Standardize solvent systems (e.g., PBS vs. DMSO) and temperature conditions.
- Advanced Characterization: Use dynamic light scattering (DLS) to detect aggregation and differential scanning calorimetry (DSC) to assess thermal stability.
- Interlaboratory Validation: Collaborate with independent labs to confirm data reproducibility.
Q. Tables for Methodological Reference
| Key Functional Groups | Analytical Technique | Critical Parameters |
|---|---|---|
| Ester (3-oxobutanoate) | ¹³C NMR | δ ~170 ppm |
| Tertiary amine (methylamino) | ¹H NMR | δ ~2.3–2.8 ppm |
| Diphenylpropyl chain | HPLC-UV | Retention time ~8.2 min |
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
